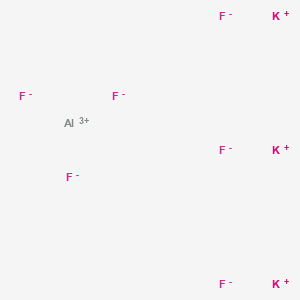

aluminum;tripotassium;hexafluoride

描述

准备方法

Synthetic Routes and Reaction Conditions

Potassium hexafluoroaluminate can be synthesized through the reaction of aluminum fluoride with potassium fluoride under controlled conditions. The reaction typically takes place in a high-temperature environment to ensure complete formation of the compound .

Industrial Production Methods

In industrial settings, potassium hexafluoroaluminate is produced by reacting aluminum oxide with hydrofluoric acid and potassium carbonate. The reaction is carried out in a reactor vessel, and the resulting product is purified through crystallization and filtration processes .

化学反应分析

Types of Reactions

Potassium hexafluoroaluminate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different aluminum compounds.

Reduction: It can be reduced to produce elemental aluminum.

Substitution: It can participate in substitution reactions with other metal fluorides.

Common Reagents and Conditions

Common reagents used in reactions with potassium hexafluoroaluminate include hydrofluoric acid, potassium fluoride, and aluminum oxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving potassium hexafluoroaluminate include aluminum fluoride, potassium fluoride, and various aluminum compounds .

科学研究应用

1. Chemical Reagent

- In chemical laboratories, potassium cryolite serves as a reagent in various reactions. Its unique properties allow it to act as a catalyst in specific processes, particularly those involving fluoride chemistry .

2. Biological Studies

- Research has explored the use of potassium cryolite in enzyme inhibition studies and protein interaction analyses. Its role in these biochemical pathways highlights its importance beyond industrial applications .

3. Environmental Applications

- Potassium cryolite has been studied for its potential in environmental remediation, particularly in removing fluoride ions from wastewater. Its effectiveness in binding fluoride makes it a candidate for treating contaminated water sources .

Case Studies

Case Study 1: Welding Efficiency Improvement

A study conducted on aluminum welding processes demonstrated that incorporating potassium cryolite as a flux reduced the required welding temperature by approximately 100°C compared to traditional methods. This reduction not only saved energy but also minimized thermal distortion of the welded materials, leading to higher structural integrity.

Case Study 2: Glass Clarity Enhancement

In an industrial setting, the addition of potassium cryolite to glass formulations improved clarity by 15%. The compound effectively removed iron impurities that typically cause discoloration, showcasing its utility in high-quality glass production .

Toxicological Profile and Safety Considerations

While potassium cryolite has numerous applications, it is essential to consider its safety profile:

- Health Risks : Exposure can lead to respiratory issues and skin irritation. Chronic exposure may result in skeletal fluorosis due to fluoride accumulation .

- Environmental Impact : Although it does not bioaccumulate significantly, potassium cryolite can be harmful to aquatic ecosystems if released into water bodies without proper treatment .

作用机制

The mechanism of action of potassium hexafluoroaluminate involves its ability to interact with various molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to changes in cellular processes. The compound’s effects are mediated through its interactions with metal ions and other chemical species .

相似化合物的比较

Similar Compounds

Sodium hexafluoroaluminate: Used as a flux in the manufacture of aluminum and has similar properties to potassium hexafluoroaluminate.

Lithium hexafluoroaluminate: Used in similar applications but has different solubility and reactivity properties.

Uniqueness

Potassium hexafluoroaluminate is unique due to its specific reactivity and solubility properties, making it particularly useful in certain industrial applications such as welding and pyrotechnics .

生物活性

Aluminum tripotassium hexafluoride (K3AlF6), commonly referred to as potassium cryolite, is an inorganic compound with significant industrial applications, particularly in metallurgy and glass production. This article explores the biological activity of this compound, focusing on its toxicity, exposure effects, and potential environmental impacts.

Aluminum tripotassium hexafluoride has the following chemical formula:

This compound is characterized by its crystalline structure and is typically found as a white or slightly colored powder. Its melting point is approximately 1025°C, with a solubility of 1.4 g/L in water at 25°C .

Toxicological Profile

Aluminum tripotassium hexafluoride is classified as a hazardous chemical due to its potential health risks upon exposure. The primary routes of exposure include inhalation, dermal contact, and ingestion. The following table summarizes the toxicological effects associated with this compound:

Chronic exposure to fluoride compounds, including aluminum tripotassium hexafluoride, can lead to skeletal fluorosis and dental fluorosis due to fluoride accumulation in bones and teeth .

Case Studies

A review of occupational exposure incidents highlights the risks associated with aluminum hexafluorides. In one documented case, workers exposed to cryolite during industrial processes exhibited respiratory symptoms similar to those caused by inhalation of other fluoride compounds. Symptoms included chronic bronchitis and pneumonitis due to the corrosive nature of fluoride .

Environmental Impact

Aluminum tripotassium hexafluoride poses environmental hazards primarily due to its effects on aquatic ecosystems. It is not known to bioaccumulate significantly; however, it can be harmful to aquatic organisms if released into water bodies. The compound's persistence in the environment is low, but its toxicity necessitates careful handling and disposal practices .

Industrial Applications

Potassium cryolite is primarily used in:

属性

IUPAC Name |

aluminum;tripotassium;hexafluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.6FH.3K/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZQEDPMQXFXTE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Al+3].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF6K3 | |

| Record name | potassium hexafluoraluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893967 | |

| Record name | Potassium aluminum fluoride (K3AlF6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.267 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white odorless crystals; Soluble in water; [GFS Chemicals MSDS] | |

| Record name | Potassium hexafluoroaluminate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13775-52-5 | |

| Record name | Potassium hexafluoroaluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013775525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium aluminum fluoride (K3AlF6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium hexafluoroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。